2,3-Diepisecasterone
Description
2,3-Diepisecasterone is a brassinosteroid intermediate identified in the biosynthesis of castasterone, a key plant hormone involved in growth regulation. Structurally, it belongs to the ergostane-type steroids with a 2,3-epoxide moiety and a six-membered B-ring lactone . Its role in the brassinosteroid pathway was elucidated through deuterium-labeling studies in Secale cereale (rye) seedlings, where it serves as a precursor to castasterone and its epimers .
Properties
Molecular Formula |
C28H46O4 |
|---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(1S,2R,4R,6S,8S,11S,12S,15R,16S)-15-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-9-one |
InChI |
InChI=1S/C28H46O4/c1-14(2)15(3)25(30)26(31)16(4)18-7-8-19-17-11-22(29)21-12-23-24(32-23)13-28(21,6)20(17)9-10-27(18,19)5/h14-21,23-26,30-31H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,23-,24+,25+,26+,27+,28+/m0/s1 |
InChI Key |
WDGGOKUICSKRHH-YLNAYWRASA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)O5)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC5C(C4)O5)C)C)O)O |
Synonyms |
(22R,23R,24S)-22,23-dihydroxy-2alpha,3alpha-epoxy-24-methyl-5alpha-cholest-6-one 2,3-diepisecasterone secasterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Epoxide Orientation | B-Ring Structure | Additional Features |
|---|---|---|---|
| 2,3-Diepisecasterone | α-epoxide | 6-membered | 6-ketone, ergostane backbone |
| Secasterone | β-epoxide | 6-membered | 6-ketone, ergostane backbone |
| 24-Episecasterone | β-epoxide | 6-membered | C-24 epimer of secasterone |
| Teasterone | N/A | 5-membered | Precursor with hydroxyl groups |
Table 1: Structural comparison of 2,3-diepisecasterone with analogues .
2.3 Functional Differences
- Bioactivity : 2,3-Diepisecasterone exhibits lower hormonal activity compared to castasterone but is critical as a biosynthetic intermediate. Secasterone, however, shows partial activity in cell elongation assays .
- Metabolic Stability : The α-epoxide in 2,3-diepisecasterone is more sterically hindered, leading to slower enzymatic conversion compared to β-epoxides like secasterone .
Research Findings and Experimental Data
3.1 Deuterium-Labeling Studies
- Administration of deuterated 2,3-diepisecasterone to rye seedlings resulted in labeled castasterone (72% incorporation) and 2-epicastasterone (28%) .
- Secasterone showed broader metabolic flexibility, producing castasterone (55%), 2β-epicastasterone (30%), and 3β-epicastasterone (15%) under similar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
